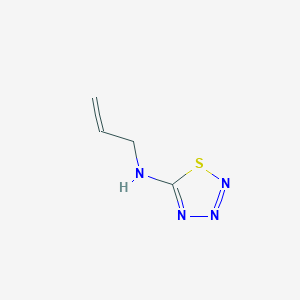

N-allyl-1,2,3,4-thiatriazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

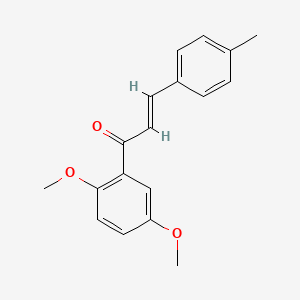

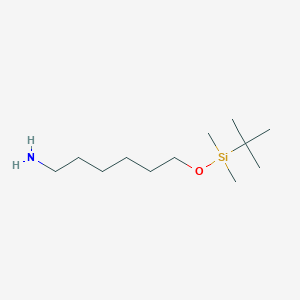

1,2,3,4-Thiatriazol-5-amine is a compound with the molecular formula CH2N4S . It has a molecular weight of 102.12 . This compound is part of the thiatriazole family, which are heterocyclic compounds containing a ring made up of one sulfur atom, three nitrogen atoms, and one carbon atom .

Synthesis Analysis

While specific synthesis methods for N-allyl-1,2,3,4-thiatriazol-5-amine were not found, there are general methods for synthesizing 1,2,3,4-thiatriazole derivatives. For instance, one method involves a domino double 1,3-dipolar cycloaddition reaction of nitrile imines to Erlenmeyer thioazlactones .Molecular Structure Analysis

The molecular structure of 1,2,3,4-thiatriazol-5-amine consists of a five-membered ring containing one sulfur atom, three nitrogen atoms, and one carbon atom .Physical And Chemical Properties Analysis

1,2,3,4-Thiatriazol-5-amine has a density of 1.7±0.1 g/cm3, a boiling point of 239.0±23.0 °C at 760 mmHg, and a flash point of 98.3±22.6 °C . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Aplicaciones Científicas De Investigación

Structural Analysis in Solution and Solid State

N-allyl-1,2,3,4-thiatriazol-5-amine's structure has been extensively studied through various spectroscopic methods and X-ray crystallography. These studies reveal the compound's existence in specific tautomeric forms in different states, contributing significantly to our understanding of its chemical properties and potential applications (Strzemecka et al., 2010).

Synthesis and Chemical Reactivity

Research has focused on the synthesis of various derivatives of N-allyl-1,2,3,4-thiatriazol-5-amine, exploring its reactivity and potential as a precursor for other chemical compounds. This includes the study of its reactions with different reagents and conditions, leading to the formation of various chemical structures with potential applications in multiple fields (Klapötke & Sproll, 2010).

Coordination Chemistry

There's significant interest in the coordinating behavior of allyl derivatives of thiadiazoles, including N-allyl-1,2,3,4-thiatriazol-5-amine, with respect to transition metal ions. This research is fundamental in the field of materials chemistry, especially in the development of new organometallic materials and crystal engineering (Ardan et al., 2017).

Catalysis and Synthesis

Studies have also explored the role of N-allyl-1,2,3,4-thiatriazol-5-amine in various catalytic processes, particularly in the synthesis of allylic amines. This research contributes to the development of new synthetic methodologies in organic chemistry, which can be applied to the production of biologically active compounds (Wang et al., 2021).

Propiedades

IUPAC Name |

N-prop-2-enylthiatriazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c1-2-3-5-4-6-7-8-9-4/h2H,1,3H2,(H,5,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTPXTWMPSNJGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NN=NS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2556701.png)

![6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556707.png)

![6-(2,4-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556711.png)

![2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2556719.png)